Maleic acid; bis(metoprolol)
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Overview
Description
Maleic acid; bis(metoprolol): is a compound formed by the combination of maleic acid and metoprolol. Metoprolol is a selective beta-1 blocker used in the treatment of hypertension and angina . The combination of these two compounds can be used to enhance the stability and solubility of metoprolol, making it more effective in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Maleic Acid Synthesis: Maleic acid is typically synthesized by the hydrolysis of maleic anhydride, which is produced by the oxidation of benzene or butane.
Metoprolol Synthesis: Metoprolol is synthesized through a multi-step process involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by the reaction with isopropylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Maleic acid can undergo oxidation to form fumaric acid.
Reduction: Maleic acid can be reduced to succinic acid.
Substitution: Metoprolol can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens and nitrating agents.
Major Products:
Oxidation of Maleic Acid: Fumaric acid.
Reduction of Maleic Acid: Succinic acid.
Substitution of Metoprolol: Various substituted metoprolol derivatives.
Scientific Research Applications
Chemistry:
- Maleic acid is used as a precursor to fumaric acid and in the production of glyoxylic acid .
- Metoprolol is used in the synthesis of various beta-blocker drugs .
Biology:
- Maleic acid is used in biochemical studies to inhibit certain enzymes .
- Metoprolol is used in studies related to cardiovascular diseases .
Medicine:
- Maleic acid is used to form acid addition salts with drugs to enhance their stability .
- Metoprolol is widely used in the treatment of hypertension, angina, and heart failure .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Fumaric Acid: The trans-isomer of maleic acid, used in similar industrial applications.
Succinic Acid: A reduction product of maleic acid, used in the production of resins and as a food additive.
Bisoprolol: Another beta-blocker similar to metoprolol, used in the treatment of hypertension.
Uniqueness:
Properties
IUPAC Name |
but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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